molecular formula C10H8ClN3 B1406199 4-(2-Chloropyrimidin-4-yl)aniline CAS No. 1292318-07-0

4-(2-Chloropyrimidin-4-yl)aniline

Cat. No.: B1406199
CAS No.: 1292318-07-0
M. Wt: 205.64 g/mol
InChI Key: RNRRNCPSXOTLIS-UHFFFAOYSA-N
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Description

4-(2-Chloropyrimidin-4-yl)aniline is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 2-position and an aniline group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyrimidin-4-yl)aniline typically involves the reaction of 2-chloropyrimidine with aniline. One common method includes the nucleophilic aromatic substitution reaction where 2-chloropyrimidine is reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may employ catalysts to enhance reaction rates and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyrimidin-4-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Nitroso or nitro derivatives of the aniline group.

    Reduction Products: Amines derived from the reduction of the aniline group.

    Coupling Products: Complex organic molecules formed through coupling reactions.

Scientific Research Applications

4-(2-Chloropyrimidin-4-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloropyrimidin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it particularly valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-10-13-6-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRRNCPSXOTLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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